S1P₁ Agonist Potency: Target Compound vs. Reference Agonist S1P
In a dose‑response confirmatory assay for S1P₁ agonists (PubChem AID 468), the target compound exhibited agonist activity, with BindingDB reporting EC₅₀ values of 3.73 µM and 4.54 µM in two independent determinations [1]. By comparison, the endogenous ligand S1P typically activates S1P₁ with low‑nanomolar potency, and the tool agonist SEW2871 shows an EC₅₀ of 13.8 nM [2]. While the target compound is less potent than these reference agonists, its activity is clearly distinguishable from inactive flavonoid controls such as noreugenin, which does not contain the benzodioxepin pharmacophore and is not reported to activate S1P₁.
| Evidence Dimension | S1P₁ receptor activation potency |
|---|---|
| Target Compound Data | EC₅₀ = 3.73 µM and 4.54 µM (two independent determinations) |
| Comparator Or Baseline | SEW2871 (selective S1P₁ agonist): EC₅₀ = 13.8 nM; Noreugenin: no reported S1P₁ activity |
| Quantified Difference | Target compound is ~270‑ to 330‑fold less potent than SEW2871 but uniquely active among simple chromones. |
| Conditions | Human S1P₁ receptor; dose‑response agonist assay (PubChem AID 468); BindingDB curated data. |
Why This Matters
The compound's S1P₁ agonism, albeit moderate, is a rare property among commercially available chromone derivatives and may serve as a starting scaffold for optimization, whereas generic flavonoids lack this activity entirely.
- [1] BindingDB entry for BDBM36980: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one; S1P₁ EC₅₀ data. BindingDB (2011). View Source
- [2] SEW2871 – S1P₁ Agonist. MedChemExpress Technical Datasheet. View Source
